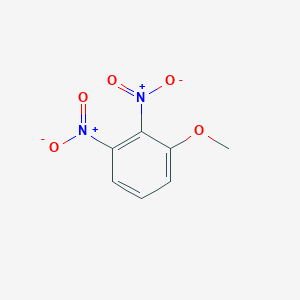







|
REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[N+:6]([C:9]1[C:10]([N+:17]([O-])=O)=[C:11]([O:15][CH3:16])[CH:12]=[CH:13][CH:14]=1)([O-])=O.[OH-].[Na+]>CCOC(C)=O>[NH2:6][C:9]1[C:10]([NH2:17])=[C:11]([O:15][CH3:16])[CH:12]=[CH:13][CH:14]=1 |f:0.1.2,4.5|
|


|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=CC1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 0.25 h upon which the solution
|
|
Duration
|
0.25 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with saturated aqueous NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over sodium sulfate
|
|
Type
|
WASH
|
|
Details
|
eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted (3×) with 1.0 M HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C=CC1)OC)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 860 mg | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |